molecular formula C25H19BrN2O2 B11987992 (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one

(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one

Cat. No.: B11987992
M. Wt: 459.3 g/mol
InChI Key: ZYTYWYWSEJZBFX-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with phenylhydrazine to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the bromine and methoxy groups enhances its biological activity .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The pyrazole ring is a common pharmacophore in many drugs .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique electronic properties make it suitable for various applications .

Mechanism of Action

The mechanism by which (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and methoxy groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one apart from similar compounds is its pyrazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in applications where specific interactions with biological targets or materials are required .

Properties

Molecular Formula

C25H19BrN2O2

Molecular Weight

459.3 g/mol

IUPAC Name

(E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C25H19BrN2O2/c1-30-24-15-13-19(16-22(24)26)25-20(12-14-23(29)18-8-4-2-5-9-18)17-28(27-25)21-10-6-3-7-11-21/h2-17H,1H3/b14-12+

InChI Key

ZYTYWYWSEJZBFX-WYMLVPIESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.